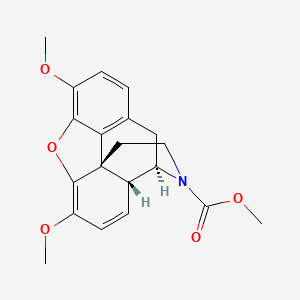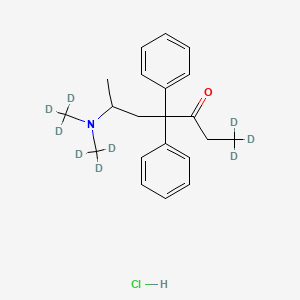
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride is a complex organic compound characterized by its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The process often begins with the preparation of the trideuteromethylamine derivative, followed by its reaction with diphenyl ketone under specific conditions to form the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced technologies, such as continuous flow reactors and automated synthesis systems, can further enhance the production process by minimizing human intervention and reducing the risk of errors.
Analyse Chemischer Reaktionen
Types of Reactions
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, the compound is used to investigate the effects of deuterium substitution on biological processes and to study the interactions between molecules and biological targets.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biochemical processes. The presence of deuterium atoms in the molecule can affect its stability and reactivity, leading to unique effects compared to non-deuterated analogs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other deuterated analogs of organic molecules, such as deuterated amines, ketones, and hydrocarbons. These compounds share structural similarities with (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride but differ in the specific arrangement of atoms and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of deuterium substitution and functional groups, which confer distinct chemical and physical properties. These properties make the compound valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C21H28ClNO |
|---|---|
Molekulargewicht |
355.0 g/mol |
IUPAC-Name |
6-[bis(trideuteriomethyl)amino]-1,1,1-trideuterio-4,4-diphenylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/i1D3,3D3,4D3; |
InChI-Schlüssel |
FJQXCDYVZAHXNS-ULRNJEIZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)C(CC(C)N(C([2H])([2H])[2H])C([2H])([2H])[2H])(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


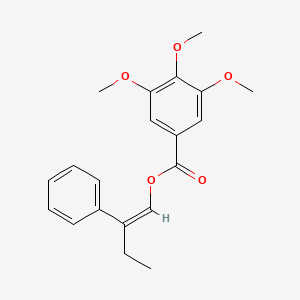
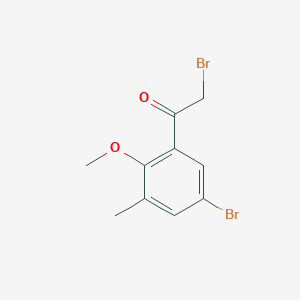

![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)
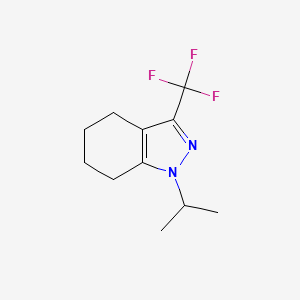
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
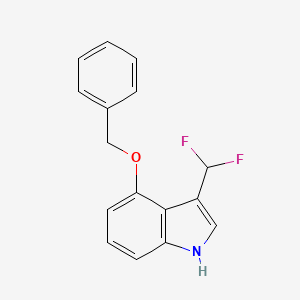
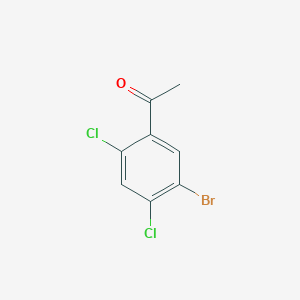

![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)


